N-(o-Tolyl)azepane-2-carboxamide

Description

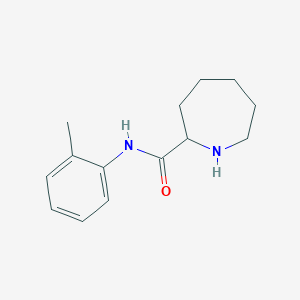

N-(o-Tolyl)azepane-2-carboxamide is a carboxamide derivative featuring a seven-membered azepane ring substituted at the second carbon with a carboxamide group. The amide nitrogen is further functionalized with an o-tolyl (ortho-methylphenyl) moiety.

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N-(2-methylphenyl)azepane-2-carboxamide |

InChI |

InChI=1S/C14H20N2O/c1-11-7-4-5-8-12(11)16-14(17)13-9-3-2-6-10-15-13/h4-5,7-8,13,15H,2-3,6,9-10H2,1H3,(H,16,17) |

InChI Key |

WOACAQKDPLFSMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2CCCCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-Tolyl)azepane-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a palladium-catalyzed decarboxylation reaction can be employed to form the azepane ring. This reaction typically involves the use of palladium trifluoroacetate and boron trifluoride diethyl etherate as catalysts, with dichloromethane as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts, solvents, and reaction conditions would be optimized to ensure high yield and purity of the final product. The scalability of the palladium-catalyzed decarboxylation reaction makes it a viable option for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(o-Tolyl)azepane-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: Substitution reactions can introduce different functional groups into the azepane ring, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of functionalized azepane derivatives.

Scientific Research Applications

N-(o-Tolyl)azepane-2-carboxamide has several scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis.

Biology: The compound has potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent.

Medicine: Its derivatives may be explored for their pharmacological properties, including analgesic and sedative effects.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(o-Tolyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor, it may bind to enzymes or receptors, blocking their activity and thereby exerting its effects. The exact molecular targets and pathways would depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of N-(o-Tolyl)azepane-2-carboxamide include:

N-(2-Hydroxyphenyl)azepane-2-carboxamide : Substitutes the o-tolyl group with a polar 2-hydroxyphenyl moiety.

N-[(6-Methylpyridin-3-yl)methyl]azepane-2-carboxamide : Features a pyridinylmethyl group, introducing heteroaromaticity.

Conversely, the hydroxyphenyl substituent increases polarity, which may affect solubility and metabolic stability. The pyridinylmethyl group introduces basicity and hydrogen-bonding capacity, influencing receptor interactions .

Physicochemical Properties

*Estimated based on structural analysis.

Stability and Toxicity Insights

- The hydroxyphenyl analog is listed as "discontinued," possibly due to synthetic challenges or instability under physiological conditions .

- The o-tolyl group’s methyl substituent likely improves metabolic stability compared to polar groups like -OH.

Research Implications

Substituent modifications in azepane-2-carboxamides significantly alter their properties:

- Lipophilicity : o-Tolyl > pyridinylmethyl > hydroxyphenyl.

- Solubility : Hydroxyphenyl > pyridinylmethyl > o-Tolyl.

- Bioavailability : Methyl and heteroaromatic groups may enhance CNS penetration, while polar groups favor aqueous solubility .

Further studies on enzymatic interactions, pharmacokinetics, and toxicology are needed to validate these hypotheses.

Biological Activity

N-(o-Tolyl)azepane-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an azepane ring substituted with o-tolyl and a carboxamide group. Its chemical formula is with a molecular weight of approximately 284.36 g/mol. The structural configuration plays a crucial role in its interaction with biological targets, influencing its pharmacological properties.

This compound exhibits several mechanisms of action, including:

- Enzyme Inhibition : The compound has been identified as an inhibitor for specific enzymes involved in metabolic pathways, potentially blocking their function.

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways.

- Anti-inflammatory Activity : Preliminary studies suggest it may exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms through which this compound exerts its biological effects. Key findings include:

- HDAC Inhibition : The compound has been identified as a potential histone deacetylase (HDAC) inhibitor, which plays a crucial role in gene expression regulation and cancer progression.

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound resulted in cell cycle arrest at the G2/M phase in cancer cell lines, suggesting a mechanism for its anticancer effects.

Anticancer Activity

A study evaluated the anticancer activity of this compound against several cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and colon cancer cells. The compound induced apoptosis and inhibited cell proliferation, which was attributed to its ability to interfere with cell cycle progression.

Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound using an animal model of inflammation. The results showed a reduction in inflammatory markers and cytokine levels following treatment with this compound, suggesting its potential use in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Anti-inflammatory | HDAC inhibition, Receptor modulation |

| Proheptazine | Opioid analgesic | Opioid receptor agonism |

| Other N-aryl azepanes | Diverse applications in chemistry | Varies by specific compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.